molecular formula C19H18FN3O3 B2645461 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1705554-16-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No. B2645461
CAS RN: 1705554-16-0
M. Wt: 355.369
InChI Key: WWNLVPCFZDEWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Structural Analysis

In synthetic chemistry, compounds with similar structures to "(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone" are synthesized for various purposes, including the exploration of new pharmacologically active molecules. For example, Prasad et al. (2018) described the synthesis and structural exploration of a novel bioactive heterocycle, highlighting the process of creating new molecules with potential biological activities (Prasad et al., 2018). Such studies often involve detailed characterization techniques like IR, NMR, LC-MS, and X-ray diffraction, providing a comprehensive understanding of the molecular structure and stability.

Pharmacological Applications

Compounds with structural similarities to "(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone" have been evaluated for various pharmacological activities. For instance, Liu et al. (2008) studied a compound for its potential as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5), which showed promising antipsychotic-like and procognitive activities in preclinical models (Liu et al., 2008). This indicates the potential of such compounds in the development of new treatments for neurological disorders.

Molecular Interaction Studies

Research on similar compounds also involves studying their interactions at the molecular level, such as understanding the role of non-covalent interactions in their supramolecular architectures. Sharma et al. (2019) investigated the crystal packing of a series of compounds containing the 1,2,4-oxadiazol moiety, shedding light on the importance of hydrogen bonds, halogen bonds, and other interactions in determining the stability and properties of these molecules (Sharma et al., 2019).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-15-7-2-1-6-14(15)18-21-17(26-22-18)11-13-5-3-9-23(12-13)19(24)16-8-4-10-25-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLVPCFZDEWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.